molecular formula C11H20N2O B8174202 4-(Octyloxy)-1H-pyrazole

4-(Octyloxy)-1H-pyrazole

Cat. No.: B8174202
M. Wt: 196.29 g/mol
InChI Key: WSPKTXCZMWNFHX-UHFFFAOYSA-N
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Description

4-(Octyloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The octyloxy group attached to the pyrazole ring enhances its lipophilicity, making it a compound of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)-1H-pyrazole typically involves the reaction of 4-hydroxy-1H-pyrazole with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Reaction Scheme:

  • Dissolve 4-hydroxy-1H-pyrazole in DMF.
  • Add potassium carbonate to the solution.
  • Introduce octyl bromide to the reaction mixture.
  • Heat the mixture to around 80-100°C and stir for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The octyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Octyloxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The octyloxy group enhances its ability to penetrate lipid membranes, allowing it to reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butyloxy)-1H-pyrazole
  • 4-(Hexyloxy)-1H-pyrazole
  • 4-(Decyloxy)-1H-pyrazole

Comparison

Compared to its analogs, 4-(Octyloxy)-1H-pyrazole has a longer alkyl chain, which increases its lipophilicity and potentially enhances its ability to interact with lipid membranes. This unique feature can influence its biological activity and make it more suitable for certain applications where membrane permeability is crucial.

Properties

IUPAC Name

4-octoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-8-14-11-9-12-13-10-11/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPKTXCZMWNFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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